molecular formula C14H13BrN2O3S B4710967 N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide

N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide

Katalognummer B4710967
Molekulargewicht: 369.24 g/mol
InChI-Schlüssel: OECYICBPPKNKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as BAY-43-9006 or Sorafenib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma. Sorafenib has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.

Wirkmechanismus

Sorafenib inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to reduce tumor growth and angiogenesis in preclinical studies. Sorafenib also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells. Sorafenib has been shown to have a favorable safety profile in clinical trials, with the most common side effects being fatigue, diarrhea, and hand-foot skin reaction.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell proliferation and angiogenesis. Sorafenib has also been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, Sorafenib has limitations as a research tool, including its high cost and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research of Sorafenib, including the development of more potent and selective inhibitors of RAF kinase, VEGFR, and PDGFR. There is also a need for the development of Sorafenib analogs with improved solubility and pharmacokinetic properties. Additionally, Sorafenib could be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of various cancers.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various cancers. Sorafenib works by inhibiting multiple kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been shown to induce apoptosis and inhibit tumor growth in preclinical studies.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-12-7-5-10(6-8-12)14(18)16-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYICBPPKNKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.